5-(2,4-Dimethoxyphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(2,4-Dimethoxyphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 2,4-dimethoxyphenyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,4-dimethoxybenzoic acid to introduce a nitro group at the 5-position. This is followed by a decarboxylative iodination to replace the carboxyl group with an iodine atom. The iodinated intermediate then undergoes a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2,4-dimethoxyphenyl)-2-ketonicotinic acid.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The nicotinic acid core can interact with nicotinic acetylcholine receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the nicotinic acid core.
5-Amino-2,4-dimethoxyphenylacrylate: Contains a similar aromatic ring but with different functional groups.
Uniqueness
5-(2,4-Dimethoxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both the nicotinic acid core and the 2,4-dimethoxyphenyl group. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-9-3-4-10(12(6-9)20-2)8-5-11(14(17)18)13(16)15-7-8/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNILXVYXEGQETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687824 |
Source
|
Record name | 5-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-29-5 |
Source
|
Record name | 5-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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